molecular formula C7H3BrF2O B1626747 3-Bromo-4-fluorobenzoyl fluoride CAS No. 78239-65-3

3-Bromo-4-fluorobenzoyl fluoride

Cat. No.: B1626747
CAS No.: 78239-65-3
M. Wt: 221 g/mol
InChI Key: AIOKJVVAYNKWQP-UHFFFAOYSA-N
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Description

3-Bromo-4-fluorobenzoyl fluoride is an organic compound with the molecular formula C7H3BrF2O. It is a derivative of benzoyl fluoride, where the benzene ring is substituted with bromine and fluorine atoms at the 3 and 4 positions, respectively. This compound is of significant interest in organic synthesis and various industrial applications due to its unique reactivity and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-fluorobenzoyl fluoride typically involves the halogenation of 4-fluorobenzoyl fluoride. One common method includes the bromination of 4-fluorobenzoyl fluoride using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as azodiisobutyronitrile (AIBN) in an organic solvent like carbon tetrachloride . The reaction is carried out under controlled conditions to ensure selective bromination at the 3-position.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-fluorobenzoyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Bromo-4-fluorobenzoyl fluoride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorobenzoyl fluoride in chemical reactions involves the activation of the benzoyl fluoride moiety through the electron-withdrawing effects of the bromine and fluorine substituents. This activation facilitates nucleophilic attack and coupling reactions. The molecular targets and pathways involved depend on the specific reaction and application, with palladium-catalyzed processes being a common pathway in coupling reactions .

Comparison with Similar Compounds

Uniqueness: 3-Bromo-4-fluorobenzoyl fluoride is unique due to the combined effects of bromine and fluorine substituents, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its ability to undergo selective reactions and form diverse products distinguishes it from other similar compounds .

Properties

IUPAC Name

3-bromo-4-fluorobenzoyl fluoride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF2O/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIOKJVVAYNKWQP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10513055
Record name 3-Bromo-4-fluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78239-65-3
Record name 3-Bromo-4-fluorobenzoyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10513055
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

1,270 g (5 moles) of 4-chloro-3-bromo-benzoyl chloride, 1,150 g of tetramethylenesulphone and 315 g (7.5 moles) of anhydrous sodium fluoride were warmed for 5 hours to 210° C., while stirring. Thereafter, 435 g (7.5 moles) of anhydrous potassium fluoride, suspended in 1,150 g of tetramethylenesulphone, were added to the reaction mixture, and the latter was stirred for a further 7 hours at 210° C. The subsequent distillation gave 873 g (79% of theory) of 4-fluoro-3-bromobenzoyl fluoride (a starting material for Example 19).
Quantity
5 mol
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315 g
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435 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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